Enhanced Lipophilicity (XLogP3) Relative to 2-Methylpiperazine
2-(Trifluoromethyl)piperazine exhibits significantly higher calculated lipophilicity (XLogP3 = 0.3) compared to the non-fluorinated analog 2-methylpiperazine (XLogP3 = -0.6) [1]. This difference reflects the profound impact of the trifluoromethyl group on membrane permeability and metabolic stability. The 0.9 log unit increase corresponds to a theoretical ~8-fold increase in partition coefficient, which can be decisive in crossing the blood-brain barrier or improving passive diffusion [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 2-Methylpiperazine (XLogP3 = -0.6) |
| Quantified Difference | ΔXLogP3 = +0.9 (higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
This quantifiable lipophilicity advantage justifies the selection of 2-(trifluoromethyl)piperazine over 2-methylpiperazine for drug discovery programs where improved membrane permeability and CNS penetration are critical design criteria.
- [1] PubChem. 2-(Trifluoromethyl)piperazine (CID 18519725). XLogP3-AA Property Value. View Source
- [2] PubChem. 2-Methylpiperazine (CID 1176). XLogP3-AA Property Value. View Source
